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Compound of Interest

Compound Name: 4-Amino-2-chloronicotinic acid

Cat. No.: B1397950

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone
scaffold, embedded in numerous blockbuster drugs and agrochemicals. Its unique electronic
properties, ability to engage in hydrogen bonding, and metabolic stability make it a "privileged"
structure in drug design. Within this class, 4-Amino-2-chloronicotinic acid (CAS: 1018678-
38-0) emerges as a particularly valuable, yet underexplored, building block.[1][2] This
trifunctional molecule offers a strategic convergence of reactive sites: a nucleophilic amino
group, an electrophilic chloro-substituted carbon, and a versatile carboxylic acid. This guide,
intended for researchers and drug development professionals, provides a deep dive into the
synthesis, chemical behavior, and therapeutic potential of this compound, framing it as a key

intermediate for accessing novel chemical space.

The rationale for focusing on this specific scaffold is twofold. First, the 4-aminopyridine moiety
is a well-established pharmacophore, most famously represented by 4-aminopyridine
(dalfampridine), a potassium channel blocker used to improve walking in patients with multiple
sclerosis.[3][4] This establishes a strong biological precedent. Second, the 2-chloro-3-
carboxylic acid substitution pattern is a gateway for extensive derivatization, enabling the
construction of diverse molecular libraries for screening against a wide range of biological
targets.[5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical properties is fundamental to its application
in synthesis and formulation. 4-Amino-2-chloronicotinic acid is a solid at room temperature,
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and its characterization relies on a combination of physical and spectroscopic data.[1]

Property Value Source
CAS Number 1018678-38-0 [1][6][7]
Molecular Formula CeHsCIN202 [1][2]
Molecular Weight 172.57 g/mol [2]
Appearance Solid [1]
Purity Typically 297% [11[2]

Keep in dark place, inert
Storage [1]
atmosphere, room temperature

KSWQBRYDZAEYQP-
InChl Key [1]
UHFFFAOYSA-N

Spectroscopic analysis is crucial for structural confirmation. While specific spectra for this exact

compound are not publicly cataloged, data from its precursors, like 2-chloronicotinic acid,

provide a strong predictive framework.

'H NMR: Protons on the pyridine ring would appear in the aromatic region, with chemical
shifts influenced by the electron-donating amino group and the electron-withdrawing chloro
and carboxyl groups. The amine and carboxylic acid protons would be visible, their positions
dependent on the solvent and concentration.

13C NMR: The spectrum would show six distinct carbon signals corresponding to the pyridine
ring carbons, with the carboxyl carbon appearing significantly downfield.

Mass Spectrometry: The molecular ion peak would confirm the molecular weight. The
isotopic pattern of chlorine (3>Cl and 3/Cl in an approximate 3:1 ratio) would result in a
characteristic M+2 peak, providing unambiguous evidence of a single chlorine atom in the
structure.

IR Spectroscopy: Characteristic peaks would include C=0 stretching for the carboxylic acid,
N-H stretching for the amino group, and C=C/C=N stretching for the aromatic pyridine ring.
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Synthesis of 4-Amino-2-chloronicotinic Acid: A
Practical Workflow

While multiple synthetic routes to substituted aminopyridines exist, a practical and scalable
approach often involves the nucleophilic aromatic substitution (SNAAr) of a suitably activated
precursor.[8][9] A logical and field-proven strategy for synthesizing 4-Amino-2-chloronicotinic
acid would start from a di-halogenated nicotinic acid derivative, where one halogen is
significantly more labile. A plausible precursor is 2-chloro-4-fluoronicotinic acid or its
corresponding aldehyde, as the fluorine atom at the 4-position is highly activated towards
nucleophilic displacement by ammonia.

A recent patent describing the synthesis of the related 4-amino-2-chloronicotinaldehyde
provides a strong template for this transformation.[10] The process involves the reaction of 2-
chloro-4-fluoropyridine-3-formaldehyde with aqueous ammonia in a dioxane solvent system.
[10] By adapting this methodology to a carboxylic acid starting material, a robust synthesis can
be designed.

Experimental Protocol: Synthesis via Nucleophilic
Aromatic Substitution

This protocol describes a hypothetical, yet chemically sound, procedure based on established
methodologies for similar pyridine systems.

Step 1: Synthesis of 2-Chloro-4-fluoropyridine-3-carbaldehyde

» Rationale: This step creates the foundational pyridine ring with the correct halogenation
pattern and a handle (the aldehyde) for subsequent oxidation. The use of a strong, non-
nucleophilic base like Lithium diisopropylamide (LDA) allows for regioselective deprotonation
of 2-chloro-4-fluoropyridine at the 3-position, followed by quenching with an electrophile like
dimethylformamide (DMF) to install the aldehyde.[10]

e Procedure:

o In an inert atmosphere (N2 or Ar), dissolve 2-chloro-4-fluoropyridine (1.0 eq) in anhydrous
tetrahydrofuran (THF) and cool to -78 °C.
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o Add Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)
dropwise, maintaining the temperature below -70 °C.

o Stir the resulting mixture for 1 hour at -78 °C.

o Add anhydrous Dimethylformamide (DMF) (1.5 eq) dropwise.

o Allow the reaction to slowly warm to room temperature and stir for 12 hours.
o Quench the reaction carefully with saturated aqueous NH4Cl solution.

o Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na2SOa,
and concentrate under reduced pressure to yield the crude aldehyde. Purify via flash
chromatography if necessary.

Step 2: Amination to 4-Amino-2-chloronicotinaldehyde

» Rationale: The highly electronegative fluorine atom at the 4-position makes this site
susceptible to nucleophilic attack by ammonia. The use of a dioxane/ammonia-water mixture
provides a suitable solvent system for both the organic substrate and the aqueous
nucleophile.[10]

e Procedure:

o Dissolve 2-chloro-4-fluoropyridine-3-carbaldehyde (1.0 eq) in a 1:1 mixture of 1,4-dioxane
and concentrated aqueous ammonia.[10]

o Stir the reaction vigorously at room temperature for 2-4 hours, monitoring by TLC or LC-
MS.

o Upon completion, a precipitate of the product may form. Filter the solid, wash with cold
water and a minimal amount of a non-polar solvent like petroleum ether, and dry under
vacuum.[10]

Step 3: Oxidation to 4-Amino-2-chloronicotinic Acid

o Rationale: A mild oxidation is required to convert the aldehyde to a carboxylic acid without
affecting the other functional groups. Potassium permanganate (KMnQOa4) in an agueous
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alkaline solution is a classic and effective choice for this transformation. The basic conditions
ensure the amino group remains in its less reactive, non-protonated state.

e Procedure:

o Suspend 4-amino-2-chloronicotinaldehyde (1.0 eq) in water containing sodium carbonate
(Na2COs3) (1.5 eq).

o Cool the mixture in an ice bath and slowly add a solution of potassium permanganate
(KMnOa) (1.2 eq) in water, keeping the temperature below 10 °C.

o After the addition is complete, allow the reaction to warm to room temperature and stir
until the purple color disappears, indicating the consumption of permanganate.

o Filter the mixture to remove the manganese dioxide (MnOz2) byproduct.
o Carefully acidify the clear filtrate with 2M HCI to a pH of ~3-4.
o The product, 4-Amino-2-chloronicotinic acid, will precipitate out of solution.

o Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final
product.

Visualization of the Synthetic Workflow
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Caption: Synthetic pathway for 4-Amino-2-chloronicotinic acid.
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Reactivity and Derivatization Potential

The true value of 4-Amino-2-chloronicotinic acid lies in its trifunctional nature, which allows

for selective and sequential modifications to build molecular complexity.

The Carboxylic Acid: This group is a primary handle for derivatization. It can be readily
converted into:

o Esters: Via Fischer esterification (acid-catalyzed reaction with an alcohol) or by activation
with reagents like DCC/DMAP followed by alcohol addition.

o Amides: By activating the acid (e.g., forming an acid chloride with SOCI2 or using coupling
reagents like HATU/EDC) and reacting it with a primary or secondary amine. This is a
cornerstone reaction in medicinal chemistry for exploring structure-activity relationships
(SAR).

o Acid Halides: Reaction with thionyl chloride (SOCI2) or oxalyl chloride provides the highly
reactive acid chloride, a precursor for many other functional groups.

The 2-Chloro Substituent: The chlorine atom is positioned at an electron-deficient carbon,
making it a prime site for nucleophilic aromatic substitution (SNAAr). This allows for the
introduction of a wide variety of substituents, including:

o O-Nucleophiles: Alkoxides or phenoxides can displace the chloride to form ethers.

o N-Nucleophiles: Amines can be introduced, leading to 2,4-diaminonicotinic acid
derivatives. This reaction is fundamental in building scaffolds for kinase inhibitors.

o S-Nucleophiles: Thiols can be used to form thioethers.

o C-Nucleophiles: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki,
Sonogashira, Heck), the C-Cl bond can be used to form new C-C bonds, dramatically
increasing molecular complexity.

The 4-Amino Group: This nucleophilic site can undergo:

o Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides
or sulfonamides, respectively. This is often used to modulate polarity and introduce new

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b1397950?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1397950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

binding interactions.

o Alkylation: While direct alkylation can be challenging to control, reductive amination with
aldehydes or ketones is a powerful method for introducing substituted alkyl groups.

o Diazotization: Reaction with nitrous acid (Sandmeyer reaction) could potentially convert
the amino group into other functionalities, although this may be complicated by the
presence of other reactive groups.[11]

Applications in Drug Discovery: A Scaffold for
Neurological and Anti-Infective Agents

The structural alerts within 4-Amino-2-chloronicotinic acid point toward several promising
therapeutic areas.

Potassium Channel Blockade for Neurological Disorders

The 4-aminopyridine core is a known blocker of voltage-gated potassium channels.[12] By
impeding K+ efflux, these agents prolong the action potential duration, leading to enhanced
neurotransmitter release at synapses.[4][13] This mechanism is the basis for the clinical use of
4-aminopyridine in multiple sclerosis and Lambert-Eaton myasthenic syndrome.[3][12]

Derivatives of 4-Amino-2-chloronicotinic acid are ideal candidates for developing next-
generation potassium channel modulators with improved selectivity and pharmacokinetic
profiles. The carboxylic acid and 2-chloro positions provide vectors for adding substituents that
can probe the binding pocket of different K+ channel subtypes, potentially leading to drugs for
other neurodegenerative diseases or channelopathies.[14]

Scaffold for Kinase Inhibitors and Anti-Infectives

The 2-aminopyridine motif is a common feature in many kinase inhibitors. By displacing the
chlorine at the 2-position with another amine, a 2,4-diaminopyridine scaffold can be generated.
This structure can mimic the hinge-binding motif of ATP, allowing for potent and selective
inhibition of protein kinases, which are validated targets in oncology and inflammatory
diseases.
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Furthermore, substituted nicotinic acids and their derivatives have shown promise as
antimicrobial agents.[15][16] The ability to generate large libraries of amides and esters from 4-
Amino-2-chloronicotinic acid makes it an excellent starting point for screening campaigns
against bacterial and fungal pathogens. Halogenated compounds, in particular, have
demonstrated significant antimicrobial properties.[17]

Logical Workflow for Drug Discovery
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Caption: Drug discovery workflow using the target scaffold.

Safety and Handling

While specific toxicology data for 4-Amino-2-chloronicotinic acid is not extensively published,
data from its precursor, 2-chloronicotinic acid, serves as a reliable guide for handling.[18]

e Hazards: It is expected to be an irritant, causing skin, eye, and respiratory tract irritation.[19]
[20]

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles,
and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation
of dust.[20]
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» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents and strong bases.[19][20]

o Decomposition: Thermal decomposition may produce toxic fumes, including hydrogen
chloride and nitrogen oxides.[18][19]

Conclusion

4-Amino-2-chloronicotinic acid is more than just another chemical intermediate; it is a
strategically designed scaffold poised for significant impact in drug discovery and development.
Its three distinct functional groups offer a platform for controlled, selective derivatization,
enabling the systematic exploration of chemical space. With strong mechanistic precedents
from the 4-aminopyridine pharmacophore in neurology and the broader utility of substituted
pyridines in oncology and infectious disease, this molecule represents a high-potential starting
point for novel therapeutic programs. For researchers aiming to innovate at the forefront of
medicinal chemistry, a deep understanding of the synthesis and reactivity of this versatile
building block is an invaluable asset.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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